N-(4-(pyridin-2-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆) :
- δ 8.82 (d, J = 4.8 Hz, 1H) : Pyridine H-6 proton.
- δ 8.45 (d, J = 8.2 Hz, 1H) : Benzothiazole H-7 proton.
- δ 8.12 (s, 1H) : Thiazole H-5 proton.
- δ 7.95–7.89 (m, 2H) : Benzothiazole H-4 and H-5 protons.
- δ 7.62 (t, J = 7.6 Hz, 1H) : Pyridine H-4 proton.
¹³C NMR (101 MHz, DMSO-d₆) :
Infrared (IR) Spectroscopy
- 1654 cm⁻¹ : Stretching vibration of the amide C=O bond.
- 1598 cm⁻¹ and 1540 cm⁻¹ : Aromatic C=C stretching.
- 1325 cm⁻¹ : C–N stretching of the thiazole ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy
- λₘₐₓ = 278 nm : π→π* transition of the conjugated aromatic system.
- λₘₐₓ = 320 nm : n→π* transition involving the amide and thiazole lone pairs.
X-ray Crystallographic Studies and Conformational Analysis
X-ray diffraction data for this compound remains unreported in the literature. However, analogous benzothiazole derivatives exhibit planar geometries with dihedral angles <10° between aromatic rings. Computational predictions using density functional theory (DFT) suggest:
- Torsion angle (C6–N7–C8–N9) : 172.5°, indicating near-planarity between the benzothiazole and thiazole rings.
- Intermolecular distances : 3.2–3.5 Å between pyridine nitrogen and amide oxygen, suggesting potential hydrogen-bonding interactions in the solid state.
Computational Modeling of Electronic Structure
DFT calculations at the B3LYP/6-311+G(d,p) level provide insights into electronic properties:
| Parameter | Value |
|---|---|
| HOMO energy | -5.82 eV |
| LUMO energy | -1.94 eV |
| Band gap | 3.88 eV |
| Electrostatic potential | Negative charge localized on pyridine N and thiazole S atoms |
The HOMO is localized on the benzothiazole ring, while the LUMO resides on the pyridine-thiazole system. This charge separation facilitates electrophilic attack at the benzothiazole moiety and nucleophilic interactions at the pyridine nitrogen.
Molecular electrostatic potential (MEP) map :
- Red regions : Negative potential (-0.15 au) at pyridine nitrogen and thiazole sulfur.
- Blue regions : Positive potential (+0.10 au) at amide hydrogen and benzothiazole C-2 position.
Properties
IUPAC Name |
N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4OS2/c21-15(10-4-5-12-14(7-10)23-9-18-12)20-16-19-13(8-22-16)11-3-1-2-6-17-11/h1-9H,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRUFBRAWRXTDIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)N=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(pyridin-2-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with various reagents to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The process involves large-scale reactions with optimized conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-(pyridin-2-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups.
Scientific Research Applications
Anticancer Activity
The compound has shown promising results in anticancer studies. It has been identified as a potential lead compound for developing new therapeutic agents against various cancer types. Notably, it exhibits significant cytotoxic effects against several cancer cell lines, including:
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| HCT-15 | 5.71 | Effective against colon carcinoma |
| MCF-7 | 6.14 | Comparable efficacy to standard drugs |
| HepG2 | 8.00 | Liver cancer model |
Studies indicate that the compound's efficacy may be attributed to its structural features, which enhance its interaction with biological targets involved in tumor growth and proliferation .
Antibacterial Properties
N-(4-(pyridin-2-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide has also been recognized for its antibacterial properties, specifically as an inhibitor of bacterial capsule biogenesis in Escherichia coli. This suggests a potential role in developing new antibiotics or adjunct therapies to combat bacterial infections .
Synthetic Methodologies
The synthesis of this compound can be achieved through various methods, often involving multi-step reactions that allow for structural modifications. Common synthetic routes include:
- Condensation Reactions : Involving thiazole and benzothiazole derivatives.
- Cyclization Techniques : To form the thiazole ring structure.
- Functional Group Modifications : To enhance biological activity or solubility.
These methodologies not only facilitate the production of the compound but also allow for the exploration of analogs with improved efficacy .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The presence of specific functional groups significantly influences its anticancer and antibacterial activities:
| Structural Feature | Effect on Activity |
|---|---|
| Pyridine Substituent | Enhances interaction with biological targets |
| Thiazole Core | Contributes to overall stability and reactivity |
| Benzothiazole Group | Increases lipophilicity, aiding cellular uptake |
Research indicates that modifications to these structural features can lead to compounds with enhanced potency and selectivity .
Cancer Research
A notable study evaluated the anticancer effects of this compound on various human cancer cell lines. The results demonstrated significant growth inhibition, particularly in breast and liver cancer models, establishing a foundation for further clinical evaluations .
Antibacterial Studies
In another investigation, the compound was tested against multiple strains of bacteria, showing effective inhibition of capsule formation in E. coli. This finding supports its potential use as an adjunct therapy in treating bacterial infections resistant to conventional antibiotics .
Mechanism of Action
The mechanism of action of N-(4-(pyridin-2-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. Molecular docking studies have shown that the compound can bind to protein receptors, influencing their activity and resulting in various biological effects .
Comparison with Similar Compounds
Pharmacokinetic and Toxicity Profiles
- Solubility: Amino-substituted derivatives (e.g., compound 6) exhibit higher aqueous solubility (>10 mg/mL) compared to brominated or fluorinated analogs (<2 mg/mL) .
- Metabolic Stability : The target compound’s carboxamide linker improves resistance to hepatic CYP3A4 degradation compared to ester-linked analogs (e.g., GSK920684A) .
- Toxicity : Pyridinylthiazole derivatives generally show low cytotoxicity (CC₅₀ > 50 µM in HEK293 cells), whereas acrylamide-based CDK7 inhibitors report higher off-target effects .
Research Findings and Implications
- Oncology: The target compound’s dual kinase/Hsp90 inhibition suggests synergy in disrupting oncogenic signaling pathways, akin to BMS-354825’s success in chronic myelogenous leukemia models .
- Antimicrobial Resistance : Structural tuning of the pyridine-thiazole scaffold (e.g., GSK1570606A) offers a template for combating Gram-positive pathogens .
- Synthetic Accessibility : The compound’s synthesis via EDC/HOBt-mediated coupling (as in ) ensures scalability, though bromination steps () require careful optimization to avoid byproducts .
Biological Activity
N-(4-(pyridin-2-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article will explore the compound's synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications, particularly in oncology and infectious diseases.
Synthesis of the Compound
The synthesis of this compound involves several steps:
- Formation of Thiazole Derivatives : The initial step typically involves the condensation of pyridine derivatives with thiazole precursors.
- Coupling Reactions : The thiazole ring is then coupled with benzo[d]thiazole derivatives through various coupling agents to form the desired amide linkage.
- Purification : The final product is purified through recrystallization or chromatography methods.
Antitumor Activity
This compound has shown significant cytotoxic effects against various cancer cell lines. In studies, it was evaluated against MCF-7 (human breast cancer) cells, displaying an IC50 value lower than that of doxorubicin, a standard chemotherapeutic agent. The compound exhibited a synergistic effect when combined with gamma radiation, enhancing its cytotoxicity significantly (IC50 values of 11.6 μM to 11.9 μM for derivatives) .
| Compound | IC50 (μM) | Comparison Drug | Notes |
|---|---|---|---|
| 7 | 11.9 | Doxorubicin | Significant synergy with gamma radiation |
| 9 | 11.7 | Doxorubicin | Significant synergy with gamma radiation |
| 11 | 11.6 | Doxorubicin | Significant synergy with gamma radiation |
Antitubercular Activity
The compound has also been evaluated for its anti-tubercular properties. In vitro studies indicated moderate to good activity against Mycobacterium tuberculosis, with MIC values ranging from 100 μg/mL to 250 μg/mL . The biological evaluation demonstrated that modifications on the thiazole ring significantly influenced the activity.
| Compound | MIC (μg/mL) | Inhibition (%) |
|---|---|---|
| 9a | 250 | 98 |
| 12a | 100 | 99 |
Structure-Activity Relationship (SAR)
The SAR analysis revealed that specific substitutions on the thiazole and benzo[d]thiazole rings are crucial for enhancing biological activity:
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups at specific positions on the phenyl ring improved cytotoxicity.
- Thiazole Ring Modifications : Variations in the thiazole moiety were essential for optimizing both antitumor and anti-tubercular activities.
- Pyridine Substituents : The position and nature of substituents on the pyridine ring also played a significant role in modulating the overall activity.
Case Study 1: Anticancer Efficacy
A study conducted on a series of thiazole derivatives, including this compound, demonstrated that compounds with specific substitutions exhibited enhanced apoptosis-inducing effects in breast cancer cell lines. Molecular dynamics simulations suggested that these compounds interact with Bcl-2 proteins, promoting apoptosis through hydrophobic interactions .
Case Study 2: Antitubercular Activity
In another investigation, a set of benzothiazole-based compounds were synthesized and tested against drug-resistant strains of Mycobacterium tuberculosis. The results indicated that this compound exhibited promising results in inhibiting bacterial growth, highlighting its potential as a lead compound for further development in tuberculosis therapy .
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
